molecular formula C20H26O8 B1237996 gibberellin A28

gibberellin A28

Cat. No.: B1237996
M. Wt: 394.4 g/mol
InChI Key: YPZCOEDTKIYBEB-ZVBXRXONSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gibberellin A28 is a C20-gibberellin and a tricarboxylic acid.

Scientific Research Applications

Role in Plant Growth and Development

Gibberellins, including A28, are crucial in various plant growth and developmental processes. They regulate gene expression by promoting the degradation of DELLA proteins, which are transcriptional regulators. This interaction is crucial in controlling a range of growth and developmental processes in higher plants. For instance, in rice, GID1, a GA receptor, binds to SLR1, a DELLA protein, in a GA-dependent manner, impacting growth regulation (Murase et al., 2008). Furthermore, gibberellins play a significant role in leaf differentiation, photomorphogenesis, and pollen-tube growth (Fleet & Sun, 2005).

Impact on Crop Productivity

Gibberellins have been instrumental in breeding high-yielding crops, especially during the Green Revolution. Manipulating gibberellin status, either genetically or through external application, is a common strategy to optimize plant growth and yields. Studies on gibberellins, including gibberellin A28, contribute to our understanding of how to improve agronomic performance in crops (Gao & Chu, 2020).

Regulation of GA Signaling

Research has also delved into the intricate pathways of GA signaling and metabolism. The biosynthesis and deactivation of GAs are tightly regulated by developmental, hormonal, and environmental signals. Understanding these mechanisms is crucial for manipulating plant growth responses (Yamaguchi, 2008).

Anti-inflammatory Properties

Interestingly, gibberellic acid (GA3), a specific form of gibberellin, has shown anti-inflammatory activity in airway epithelial cells, indicating potential applications beyond plant growth regulation (Reihill et al., 2016).

GA Receptors and Plant Hormone Interactions

The study of GA receptors, like GID1, highlights their role as mediators in GA signaling in plants. These receptors have a high affinity for biologically active GAs and interact with GA signaling repressors, playing a central role in GA-mediated growth stimulation (Ueguchi-Tanaka et al., 2007).

Properties

Molecular Formula

C20H26O8

Molecular Weight

394.4 g/mol

IUPAC Name

(1S,2S,3S,4S,5S,8R,9R,12S)-5,12-dihydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4,8-tricarboxylic acid

InChI

InChI=1S/C20H26O8/c1-9-7-18-8-19(9,28)5-3-10(18)20(16(26)27)6-4-11(21)17(2,15(24)25)13(20)12(18)14(22)23/h10-13,21,28H,1,3-8H2,2H3,(H,22,23)(H,24,25)(H,26,27)/t10-,11+,12-,13-,17-,18+,19+,20-/m1/s1

InChI Key

YPZCOEDTKIYBEB-ZVBXRXONSA-N

Isomeric SMILES

C[C@]1([C@H](CC[C@@]2([C@@H]1[C@@H]([C@]34[C@H]2CC[C@](C3)(C(=C)C4)O)C(=O)O)C(=O)O)O)C(=O)O

SMILES

CC1(C(CCC2(C1C(C34C2CCC(C3)(C(=C)C4)O)C(=O)O)C(=O)O)O)C(=O)O

Canonical SMILES

CC1(C(CCC2(C1C(C34C2CCC(C3)(C(=C)C4)O)C(=O)O)C(=O)O)O)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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